molecular formula C7H12ClN3O B2552614 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1609409-17-7

3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

Cat. No. B2552614
M. Wt: 189.64
InChI Key: OSTSKRGTXKQIJY-UHFFFAOYSA-N
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Description

The compound 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various derivatives of 1,2,4-oxadiazole with piperidine substituents, which are relevant to understanding the chemical class and potential activities of the compound .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves multiple steps, starting from basic building blocks such as carboxylic acids, esters, or carbohydrazides. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of conversions to yield the target compounds . Similarly, the synthesis of 3-(1-(1-substitutedpiperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles is achieved in one step from amidoxime using Carbonyl diimidazole (CDI) and K2CO3 .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is often attached to the oxadiazole ring through various substituents, which can significantly influence the biological activity of the compounds .

Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including the Boulton–Katritzky rearrangement, which can occur under certain conditions such as exposure to water and HCl. This rearrangement can lead to the formation of spiropyrazoline compounds instead of planar structures . The reactivity of these compounds can be exploited in the synthesis of novel derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The presence of different substituents on the oxadiazole and piperidine rings can affect properties such as solubility, stability, and reactivity. For example, the introduction of a sulfonyl group can increase the compound's polarity and potentially its solubility in polar solvents . The synthesized compounds are typically characterized using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry to confirm their structures .

Biological Activities and Case Studies

The biological activities of 1,2,4-oxadiazole derivatives are diverse and include antiproliferative, antifungal, antibacterial, and potential applications in the treatment of Alzheimer's disease . For instance, some derivatives have been shown to act as tubulin inhibitors, which can disrupt mitotic cell division in cancer cells . Others have demonstrated antifungal activity comparable to established antifungal agents . Additionally, certain derivatives have been evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment . The antibacterial activity of these compounds has also been studied, with some derivatives showing promising results against various bacterial strains .

Scientific Research Applications

1. Antimicrobial Properties

3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride derivatives have been studied for their antimicrobial properties. Several studies have synthesized derivatives containing the piperidine or pyrrolidine ring and found them to exhibit strong antimicrobial activity. These compounds were effective against both Gram-negative and Gram-positive bacteria, showcasing their potential as antimicrobial agents (Khalid et al., 2016) (Krolenko et al., 2016).

2. Antifungal Applications

Research has also demonstrated the effectiveness of 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride derivatives as antifungal agents. Novel derivatives have been synthesized and evaluated for their in vitro antifungal activities. Some of these compounds showed comparable efficacy to established antifungal drugs, indicating their potential use in antifungal therapies (Sangshetti & Shinde, 2011).

3. Enzyme Inhibition

Studies have explored the use of these compounds in enzyme inhibition, particularly targeting the butyrylcholinesterase enzyme. These compounds have been screened for their ability to bind and inhibit this enzyme, which is significant in the context of neurological disorders and diseases (Khalid et al., 2016).

4. Potential in Alzheimer’s Disease Treatment

Research into N-substituted derivatives of 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride has evaluated their potential as drug candidates for Alzheimer’s disease. The focus has been on their ability to inhibit acetylcholinesterase, an enzyme target in Alzheimer’s disease treatment. These compounds have been assessed for their enzyme inhibition activity, indicating their possible application in treating this neurodegenerative disease (Rehman et al., 2018).

5. Anticancer Potential

The synthesis and evaluation of 3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride derivatives as anticancer agents have been a subject of research. These compounds have shown promise in anticancer activity assays, suggesting their potential use as anticancer drugs. The research has focused on synthesizing hybrids of these compounds and testing their efficacy against cancer cells (Rehman et al., 2018).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could include further studies on its synthesis, characterization, and potential applications. Given the importance of piperidine derivatives in drug design, this compound could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

3-piperidin-3-yl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-2-6(4-8-3-1)7-9-5-11-10-7;/h5-6,8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTSKRGTXKQIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NOC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-3-yl)-1,2,4-oxadiazole hydrochloride

CAS RN

1609409-17-7
Record name 3-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride
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